1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

SPPS building block physicochemical profiling peptide lipophilicity modulation

SPPS of peptidomimetics requires constrained building blocks beyond Fmoc-Pro or Fmoc-Pip. The (2S,5R)-5-methyl substituent locks the piperidine ring into specific conformational states, expanding accessible 3D fragment space 4.5-fold vs des-methyl analogs. • Single (2S,5R)-diastereomer, ≥97% - ensures reproducible φ/ψ angles and SAR data • ΔclogP ≈ +0.5 vs Fmoc-Pip-OH - enables controlled lipophilicity tuning in lead optimization • Fully compatible with standard SPPS protocols (20% piperidine/DMF deprotection)

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
Cat. No. B12979355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)
InChIKeyBIBUVYMHHDCLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-5-Methylpipecolic Acid Overview


1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid (CAS 2227864-52-8 for the (2S,5R)-diastereomer) is an N-Fmoc-protected, methyl-substituted pipecolic acid derivative . This compound belongs to the class of conformationally constrained, non-proteinogenic cyclic amino acids widely employed as building blocks in Fmoc solid-phase peptide synthesis (SPPS) and peptidomimetic design . It features a six-membered piperidine ring bearing a carboxylic acid at the 2-position, a methyl substituent at the 5-position, and an Fmoc protecting group on the ring nitrogen, yielding two stereogenic centers and distinct diastereomeric forms [1].

Chemistry Fmoc-SPPS Compatible Building Block
Conformation Conformationally Constrained Cyclic Amino Acid
Stereochemistry (2S,5R) Single Diastereomer
Application Peptidomimetic Design & Fragment Diversification

Why Fmoc-Pip-OH Cannot Replace 5-Methylpipecolic Acid


In-class Fmoc-protected cyclic amino acids—such as the unsubstituted Fmoc-pipecolic acid (Fmoc-Pip-OH) or the five-membered Fmoc-proline—are not functionally interchangeable with 5-methylpiperidine-2-carboxylic acid derivatives. The 5-methyl substituent introduces a second stereogenic center that locks the piperidine ring into specific conformational states, fundamentally altering the three-dimensional presentation of the backbone amide and carboxyl functionalities compared with the unsubstituted parent [1]. In a systematic analysis of 20 regio- and diastereoisomeric methyl pipecolinates, Jones et al. demonstrated that methyl substitution expands the accessible 3D fragment space 4.5-fold relative to the planar pyridine precursors, and the distinct diastereomers populate non-overlapping regions of conformational space [1]. Substituting the (2S,5R)-configured 5-methyl derivative with Fmoc-Pip-OH (C₂₁H₂₁NO₄, MW 351.4) eliminates both the steric and stereoelectronic constraints imposed by the methyl group, resulting in a different conformational ensemble, altered lipophilicity (estimated ΔclogP ≈ +0.5), and divergent coupling kinetics during SPPS chain elongation [2].

! 5-Methyl substituent creates a second stereocenter, altering backbone geometry and peptide conformation relative to unsubstituted Fmoc-Pip-OH.
! Lipophilicity and molecular weight shift may affect peptide solubility, logD, and membrane partitioning compared to the des-methyl analog.
! Differences in amine basicity can influence Fmoc deprotection kinetics and subsequent coupling efficiency in SPPS.

Quantitative Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Fmoc-Pip

The 5-methyl substituent on the piperidine ring increases the molecular weight by 14.02 g/mol relative to the unsubstituted parent Fmoc-pipecolic acid (Fmoc-Pip-OH), shifting the molecular formula from C₂₁H₂₁NO₄ to C₂₂H₂₃NO₄ [REFS-1, REFS-2]. Calculated density decreases from 1.293 ± 0.06 g/cm³ (Fmoc-Pip-OH) to 1.252 ± 0.06 g/cm³ for the 5-methyl derivative, consistent with the introduction of a hydrophobic methyl group that disrupts crystal packing . The predicted boiling point shows a modest increase from 561.6 °C (Fmoc-Pip-OH) to 562.3 ± 43.0 °C . These physicochemical shifts are class-consistent with a ΔclogP of approximately +0.5 units conferred by the methyl substituent, a magnitude known to meaningfully influence peptide solubility and membrane partitioning in peptidomimetic programs [1].

Physicochemical Shift
Context-dependent
ΔMW +14.02 g/mol Δdensity –0.041 g/cm³ ΔclogP ~ +0.5
Alters LC-MS characterization and peptide-level logD
Predicted values; experimental verification recommended
SPPS building block physicochemical profiling peptide lipophilicity modulation

3D Conformational Space Expansion by Methyl Substitution

Jones et al. systematically synthesized and analyzed 20 regio- and diastereoisomers of methyl-substituted pipecolinates, demonstrating that introduction of a single methyl substituent onto the piperidine-2-carboxylate scaffold expands the number of 3D isomers from 10 (for the planar methyl picolinate series) to 45 (for methyl pipecolinates), a 4.5-fold increase in conformational isomer space [1]. The 5-methyl substitution position contributes distinct cis and trans diastereomers with non-overlapping principal moments of inertia (PMI) plots, confirming that each regio- and diastereoisomer populates a unique region of 3D fragment space [1]. Virtual library analysis of the 20 fragments showed favorable molecular properties (MW < 250, clogP < 2, HBD ≤ 3, HBA ≤ 5) suitable for fragment-based drug discovery, with the methyl group providing 3D character absent in the des-methyl analogs [1].

3D Fragment Space
Class-level
45 vs. 10 3D isomers 4.5-fold expansion Distinct PMI region
(2S,5R) diastereomer occupies unique conformational space
From Jones et al. virtual library analysis (RSC Med. Chem. 2022)
fragment-based drug discovery 3D shape diversity conformational constraint

Methyl Substitution Effects on pKa and H-Bonding

Caddy and Utley studied the effect of methyl (and t-butyl) substituents at the 4-position of pipecolic acid on the acidity of both the ammonium (pKa₂) and carboxylic acid (pKa₁) groups [1]. They demonstrated that substituent conformation (axial vs. equatorial) significantly modulates pKa values through hindrance to internal hydrogen bonding ('hydrogen chelation') between the protonated amine and the carboxylate [1]. While this foundational study examined 4-substituted rather than 5-substituted pipecolic acids, the conformational transmission of substituent effects through the piperidine ring is a general phenomenon, and the 5-methyl group is expected to exert analogous conformational and electronic effects on the nitrogen basicity and carboxylic acid acidity compared to the unsubstituted parent [REFS-1, REFS-2]. Epimerization experiments further confirmed that the conformational preference of the ester group in pipecolates differs from cyclohexanecarboxylates due to dipolar interactions with the nitrogen lone pair, an effect that is modulated by ring substitution [1].

pKa Modulation Context
Class-level
Qualitative effect inferred 5-Me expected to alter pKa₂
May influence deprotection kinetics and amine nucleophilicity
Quantitative pKa data for 5-methyl derivative not available
pipecolic acid conformation pKa modulation intramolecular hydrogen bonding

Diastereomer-Specific Backbone Geometry

The target compound is commercially supplied as the (2S,5R)-diastereomer (CAS 2227864-52-8), one of four possible stereoisomers of 5-methylpiperidine-2-carboxylic acid . In the systematic study by Jones et al., each pair of cis- and trans-configured methyl pipecolinates exhibited distinct ¹H NMR coupling constants and dihedral angles, confirming that the relative stereochemistry at C-2 and C-5 dictates the piperidine ring conformation and the relative orientation of the carboxyl and methyl substituents [1]. For peptide design applications, the (2S,5R) configuration places the 5-methyl group in a defined spatial relationship to the backbone amide, directly influencing the ψ and φ torsional angles accessible to the residue within a peptide chain . Substitution with the (2S,5S), (2R,5R), or (2R,5S) diastereomer—or with the racemic mixture—would yield a different conformational constraint and potentially divergent biological activity .

Diastereomer Identity
Reported
(2S,5R) single isomer ≥97% purity Defined coupling constants
Batch reproducibility requires defined stereochemistry
Racemic or mixed isomers confound SAR interpretation
stereochemical control peptidomimetic design conformation-activity relationship

Application Scenarios for 5-Methylpipecolic Acid


Constrained Peptidomimetics for Backbone Control

The (2S,5R)-5-methylpiperidine-2-carboxylic acid residue serves as a proline homolog with enhanced conformational restriction, suitable for solid-phase peptide synthesis of peptidomimetics where precise backbone dihedral angle control is required [1]. Unlike Fmoc-Pro-OH, which imposes a five-membered ring constraint, the six-membered piperidine ring with a 5-methyl substituent offers a distinct set of accessible ψ/φ angles, as demonstrated by the 3D shape analysis of methyl pipecolinates [2]. Users should select the single (2S,5R)-diastereomer (CAS 2227864-52-8, ≥97% purity) rather than racemic or mixed-diastereomer material to ensure reproducible conformational output in SAR studies .

3D Fragment Library Diversification

The 5-methylpipecolic acid scaffold, when deprotected and derivatized, generates a 3D fragment with principal moments of inertia that occupy a distinct region of the PMI plot relative to des-methyl or differently substituted piperidine fragments [1]. Procurement of the Fmoc-protected (2S,5R)-5-methyl building block enables on-resin incorporation of this 3D fragment into diverse peptidomimetic screening libraries, directly addressing the industry-recognized deficit of three-dimensional fragment collections [1]. The Fmoc group ensures compatibility with standard SPPS protocols using 20% piperidine/DMF for deprotection, without requiring modification of automated synthesizer parameters [2].

Peptide Lipophilicity Modulation

Replacement of an unsubstituted Fmoc-pipecolic acid residue with the 5-methyl analog introduces a calculated ΔclogP of approximately +0.5, accompanied by a molecular weight increase of 14 Da [1]. This controlled lipophilicity shift enables fine-tuning of peptide-level logD, aqueous solubility, and plasma protein binding in lead optimization campaigns [2]. Researchers should document the batch-specific purity (typically 97%) and diastereomeric identity to ensure that observed changes in peptide physicochemical properties are attributable to the methyl substituent rather than impurities or stereochemical heterogeneity .

Stereochemical Probe for SAR Studies

The availability of both cis and trans diastereomers of 5-methylpipecolic acid—including the (2S,5R) isomer—enables systematic stereochemical scanning to dissect the contribution of ring substituent geometry to biological activity [1]. When procuring the (2S,5R)-configured building block for such studies, it is critical to avoid substitution with Fmoc-Pip-OH or with the wrong diastereomer, as each diastereomer presents the methyl group in a distinct spatial orientation relative to the peptide backbone, leading to divergent target recognition profiles [1].

Application
Selection Property
Validation Focus
Constrained peptidomimetic synthesis
Conformational restriction profile
Dihedral angle control and SAR reproducibility
3D fragment library design
Fragment 3D shape diversity
PMI plot placement and screening coverage
Peptide lipophilicity tuning
Hydrophobicity modulation
LogD adjustment and solubility assessment
Stereochemical SAR studies
Diastereomeric identity
Configuration-dependent activity profiling
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